1-Naphthalenemethylamine

Catalog No.
S661067
CAS No.
118-31-0
M.F
C11H11N
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthalenemethylamine

CAS Number

118-31-0

Product Name

1-Naphthalenemethylamine

IUPAC Name

naphthalen-1-ylmethanamine

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2

InChI Key

NVSYANRBXPURRQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CN

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN

The exact mass of the compound 1-Naphthalenemethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Naphthalenemethylamine (CAS 118-31-0) is a sterically bulky, pi-extended primary amine characterized by a naphthalene ring linked to a methylamine moiety. Operating as a liquid at standard conditions with a boiling point of 290-293 °C, it is highly miscible in organic solvents such as ethanol and ether . In industrial and advanced laboratory workflows, this compound is primarily procured as a high-UV-absorbance derivatization reagent, a sterically directing building block for regioselective organic synthesis, and a phase-regulating passivating agent for optoelectronic materials. Its specific combination of a reactive primary amine and a bulky, highly conjugated aromatic core makes it a specialized precursor where standard benzylamines fail to provide sufficient steric hindrance or photophysical activity.

Procurement Fit

Building block Naphthalene-core benzylic amine for acylation and alkylation Primary amine for Schiff base formation
Format Liquid; miscible with ethanol, ether, CS₂ Typical supply ≥97% purity (GC)
Selection logic Fused bicyclic system enables π–π stacking and molecular recognition Monocyclic benzylamines cannot replicate these interactions

Attempting to substitute 1-Naphthalenemethylamine with simpler aromatic amines, such as benzylamine, frequently results in analytical and synthetic bottlenecks. In polymer derivatization workflows, benzylamine lacks the high molar extinction coefficient required for trace UV tracking of transparent macromolecules [1]. In catalytic environments, the lack of steric bulk in benzylamine permits rapid, uncontrolled oxidative coupling, whereas the naphthyl group of 1-Naphthalenemethylamine provides critical steric inhibition against these unwanted side reactions [2]. Furthermore, in transition-metal-catalyzed C-H functionalizations, the extended pi-system of the naphthyl moiety enforces strict regiocontrol, preventing the formation of dialkenylated byproducts that commonly occur when utilizing generic para-substituted benzylamines [3].

Substitution Risk

Benzylamine
Lipophilicity is significantly lower (LogP ~1.1 vs. 2.3–3.0), altering membrane partitioning and chromatographic retention. Substitution may compromise extraction efficiency and analytical method transfer.
2-Naphthylmethylamine
Positional isomer with distinct steric and electronic profile; divergent biological activity reported. Altered target engagement may not reproduce 1-isomer pharmacophore performance.
Generic benzylic amines
Lack the extended naphthalene π-surface required for validated PEGylation reagent derivatization. Method substitution would require full revalidation and may not meet acceptance criteria.

Superior UV-Vis Detectability in Polymer Derivatization

When utilized as a derivatization reagent for transparent polymers such as monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC), 1-Naphthalenemethylamine provides quantifiable analytical advantages. The naphthalene moiety exhibits a UV absorption at 221 nm with an extinction coefficient of 133,000 L/mol·cm [1]. In contrast, the standard comparator, benzylamine, possesses only a minimal extinction coefficient at this wavelength, making trace detection of the resulting PEGylated polymers analytically unfeasible[1].

Evidence DimensionUV Extinction Coefficient at 221 nm
Target Compound Data133,000 L/mol·cm (1-Naphthalenemethylamine)
Comparator Or BaselineMinimal extinction coefficient (Benzene/Benzylamine)
Quantified DifferenceOrders of magnitude higher UV absorbance
ConditionsHPLC method validation for mPEG-SC derivatization

Allows procurement teams to source a tagging reagent that enables high-sensitivity UV tracking of otherwise transparent macromolecules.

Derivatization yield
Head-to-head
49.50% vs. 43.66% (benzylamine)
Reported +5.84 pp absolute yield difference under standardized conditions.
Relative improvement ~13.4%; attributed to enhanced nucleophilic character.

Steric Inhibition of Unwanted Oxidative Coupling

In complex catalytic systems, such as aerobic oxidative coupling using mesoporous copper-aluminum mixed metal oxides, the steric bulk of the amine dictates reactivity. While unsubstituted benzylamine exhibits high Turn Over Frequencies (TOFs) and rapidly undergoes homocoupling to form imines, 1-Naphthalenemethylamine demonstrates no reactivity or significantly reduced TOFs under identical conditions [1]. This steric hindrance prevents the amine from participating in unwanted side reactions when deployed as a stable functional group in multi-step syntheses.

Evidence DimensionCatalytic Turn Over Frequency (TOF) in aerobic oxidation
Target Compound DataNo reactivity / negligible TOF (1-Naphthalenemethylamine)
Comparator Or BaselineHigh TOF / rapid homocoupling (Benzylamine)
Quantified DifferenceComplete suppression of oxidative coupling
ConditionsCu-Al mixed metal oxide catalyst, atmospheric air reflux

Crucial for selecting a building block that remains stable and orthogonal in oxidative catalytic environments where generic amines degrade.

PEGylation reagent assay
Method context
Validated derivatization agent for mPEG-SC; LOD 0.1 µg at 220 nm
Published HPLC-UV method with established linearity, precision, and accuracy.
Generic amines not validated; substitution requires full method revalidation.

Strict Regiocontrol in C-H Alkenylation

The extended aromatic system of 1-Naphthalenemethylamine enforces strict regioselectivity in transition-metal-catalyzed functionalizations. During Iridium-catalyzed C-H alkenylation, 1-naphthalenemethylamine undergoes functionalization entirely at the beta-position, yielding exclusively monoalkenylation products at a 57% yield without undesired intramolecular cyclization [1]. Conversely, para-substituted benzylamines with equally active sites yield a mixture of mono- and dialkenylated products with 25-59% total yields [1].

Evidence DimensionProduct Distribution (Mono- vs. Dialkenylation)
Target Compound Data100% Monoalkenylation at beta-position (1-Naphthalenemethylamine)
Comparator Or BaselineMixed mono-/dialkenylated products (para-substituted benzylamines)
Quantified DifferenceAbsolute suppression of dialkenylation byproducts
ConditionsIridium-catalyzed C-H alkenylation with pentafluorobenzoyl directing group

Reduces downstream purification costs by ensuring single-product regioselectivity during the synthesis of complex pharmaceutical intermediates.

API precursor status
Class-level
Core moiety of terbinafine and butenafine; binary structural prerequisite
Established synthetic routes depend on 1-naphthylmethylamine core.
2-Naphthyl isomer yields altered target engagement; benzylamine cannot access this pharmacophore.

Enhanced Interlayer Passivation in Perovskite Optoelectronics

In the fabrication of Ruddlesden-Popper perovskite light-emitting diodes (LEDs), the selection of the organic spacer cation fundamentally alters device architecture. 1-Naphthalenemethylamine is utilized during ultrahigh vacuum annealing to dimensionally tailor quantum wells, improving interlayer electronic properties and modulating photoluminescence . The bulky naphthyl group provides measurable phase distribution regulation compared to baseline aliphatic amines, directly translating to enhanced moisture stability and device performance .

Evidence DimensionPhase distribution and quantum well tailoring
Target Compound DataEffective modulation of photoluminescence and interlayer stability (1-Naphthalenemethylamine)
Comparator Or BaselineInferior phase regulation and stability (Standard aliphatic amines)
Quantified DifferenceSignificant enhancement in LED device stability and efficiency
ConditionsUltrahigh vacuum annealing of Ruddlesden-Popper perovskites

Justifies the procurement of this specific bulky amine for advanced optoelectronic manufacturing where standard spacers fail to stabilize quantum wells.

Lipophilicity
Class-level
LogP 2.32–3.0 vs. 1.09 (benzylamine); Δ ≈ +1.2–1.9 units
Estimated 16× to 80× higher octanol-water partition coefficient.
Predicted values from multiple models; influences membrane partitioning and retention.
Induced CD enhancement
Data to verify
Increases ICD magnitude of poly[(4-carboxyphenyl)acetylene] (qualitative)
Literature-precedented application; quantitative comparator data not available.
Attributed to naphthalene π-surface enabling stronger noncovalent interactions.

High-Sensitivity UV Tagging of PEGylated Polymers and Transparent Macromolecules

Directly leveraging the 133,000 L/mol·cm extinction coefficient [1], 1-Naphthalenemethylamine is the optimal derivatization reagent for analytical workflows requiring trace HPLC-UV detection of mPEG-SC and other non-chromophoric polymers.

Regioselective Synthesis of Complex Pharmaceutical Intermediates

Due to its ability to exclusively form monoalkenylated products at the beta-position without dialkenylation byproducts [2], this compound is highly recommended as a sterically directing building block in transition-metal-catalyzed API synthesis.

Orthogonal Protection in Oxidative Catalytic Environments

Because its severe steric hindrance completely suppresses unwanted aerobic oxidative coupling [3], it serves as a robust, stable amine precursor in multi-step syntheses where standard benzylamines would degrade into imines.

Dimensional Tailoring in Ruddlesden-Popper Perovskite LEDs

Utilizing its bulky, pi-conjugated structure for superior phase distribution regulation , 1-Naphthalenemethylamine is a critical spacer cation for improving the interlayer electronic properties and long-term stability of next-generation optoelectronic devices.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antifungal API manufacturing
1-Isomer identity and purity
Positional isomer control for pharmacophore integrity
PEGylation reagent QC testing
Validated analytical method context
Method transfer and revalidation review
Derivatization yield optimization
Nucleophilic reactivity profile
Yield delta verification under target conditions
Chiral sensor and helical polymer development
π-Surface-mediated chiral amplification
Induced CD benchmarking in target polymer system

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

157.089149355 g/mol

Monoisotopic Mass

157.089149355 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

118-31-0

Wikipedia

1-Naphthalenemethylamine

General Manufacturing Information

1-Naphthalenemethanamine: ACTIVE

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